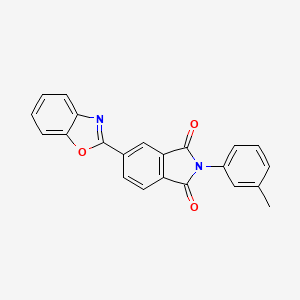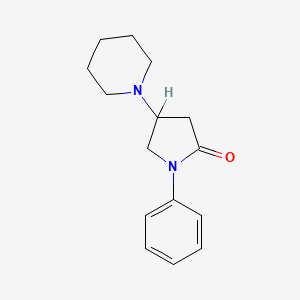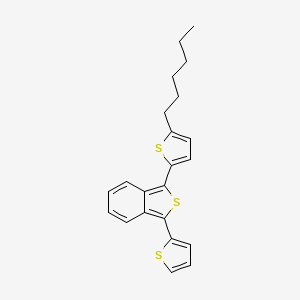
1-(5-Hexylthiophen-2-YL)-3-(thiophen-2-YL)-2-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Hexylthiophen-2-YL)-3-(thiophen-2-YL)-2-benzothiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing sulfur, and they are known for their aromatic properties. This particular compound is characterized by the presence of a hexyl group attached to the thiophene ring, which can influence its physical and chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(5-Hexylthiophen-2-YL)-3-(thiophen-2-YL)-2-benzothiophene typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Attachment of the Hexyl Group: The hexyl group can be introduced through alkylation reactions, where a thiophene derivative reacts with a hexyl halide in the presence of a base.
Coupling Reactions: The final step involves coupling the hexylthiophene with another thiophene and benzothiophene unit. This can be achieved through cross-coupling reactions such as the Suzuki or Stille coupling, which utilize palladium catalysts and organoboron or organotin reagents.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(5-Hexylthiophen-2-YL)-3-(thiophen-2-YL)-2-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce any carbonyl groups present in the compound.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, where electrophiles such as halogens or nitro groups can be introduced.
Coupling Reactions: The compound can participate in further coupling reactions to form larger conjugated systems, which are useful in materials science.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(5-Hexylthiophen-2-YL)-3-(thiophen-2-YL)-2-benzothiophene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Materials Science: Its conjugated structure makes it suitable for use in conductive polymers and other advanced materials.
Chemical Sensors: The compound can be used in the design of chemical sensors due to its ability to interact with various analytes.
Biological Research: It may be explored for its potential biological activities, including antimicrobial or anticancer properties.
Wirkmechanismus
The mechanism of action of 1-(5-Hexylthiophen-2-YL)-3-(thiophen-2-YL)-2-benzothiophene in organic electronics involves its ability to transport charge through its conjugated system. The hexyl group enhances solubility and processability, while the thiophene and benzothiophene units provide a pathway for electron or hole transport. In biological systems, the compound may interact with cellular targets through its aromatic and sulfur-containing structure, potentially affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(5-Hexylthiophen-2-YL)-3-(thiophen-2-YL)-2-benzothiophene include:
2,5-Bis(5-hexylthiophen-2-yl)thieno[3,2-b]thiophene: This compound has a similar structure but with a different arrangement of thiophene units.
Poly(3-hexylthiophene): A polymeric form with repeating thiophene units and hexyl side chains.
2,5-Bis(2-thienyl)pyrrole: Contains thiophene units but with a pyrrole core instead of benzothiophene.
The uniqueness of this compound lies in its specific arrangement of thiophene and benzothiophene units, which can influence its electronic properties and make it suitable for specific applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
925899-22-5 |
|---|---|
Molekularformel |
C22H22S3 |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
1-(5-hexylthiophen-2-yl)-3-thiophen-2-yl-2-benzothiophene |
InChI |
InChI=1S/C22H22S3/c1-2-3-4-5-9-16-13-14-20(24-16)22-18-11-7-6-10-17(18)21(25-22)19-12-8-15-23-19/h6-8,10-15H,2-5,9H2,1H3 |
InChI-Schlüssel |
BSNQGLIEBGSNIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(S1)C2=C3C=CC=CC3=C(S2)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14171102.png)
![[2-Oxo-2-(1-phenylethylamino)ethyl] 3,4-dimethylbenzoate](/img/structure/B14171103.png)
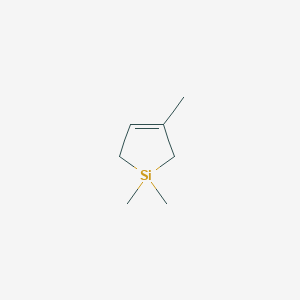

![N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide](/img/structure/B14171115.png)
![N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14171130.png)
![O-(Trifluoromethyl)-N-{4-[4-(trifluoromethyl)phenoxy]benzoyl}-L-tyrosine](/img/structure/B14171137.png)
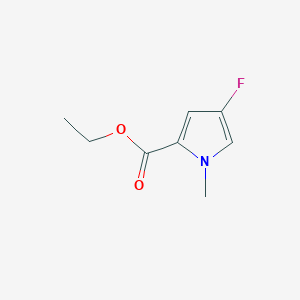
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14171147.png)
![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)
